N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide
Description
N-[2-(4-Chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative characterized by a bifunctional sulfonyl backbone. The molecule features a 4-chlorobenzenesulfonyl group attached to a central ethyl bridge substituted with a furan-2-yl moiety. A 4-nitrobenzenesulfonamide group is appended to the nitrogen atom, introducing strong electron-withdrawing properties. Its molecular formula is C₁₉H₁₆ClN₂O₇S₂, with a molecular weight of 505.95 g/mol (calculated from structural analogs in ).
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)sulfonyl-2-(furan-2-yl)ethyl]-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O7S2/c19-13-3-7-15(8-4-13)29(24,25)18(17-2-1-11-28-17)12-20-30(26,27)16-9-5-14(6-10-16)21(22)23/h1-11,18,20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHNUJVKZSOKJPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as 4-chlorobenzenesulfonyl chloride and 2-(furan-2-yl)ethylamine. These intermediates are then reacted under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile, and catalysts such as triethylamine or pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can be reduced to remove the nitro group, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Medicinal Chemistry
The compound exhibits promising biological activities, particularly as an antimicrobial agent and potential anticancer drug . Sulfonamides are traditionally recognized for their antibacterial properties, and modifications to their structure can enhance efficacy against resistant strains of bacteria.
Case Studies:
- Research indicates that sulfonamide derivatives can selectively inhibit bacterial dihydropteroate synthase, a critical enzyme for folate biosynthesis, thereby exhibiting antibacterial properties.
- Studies on similar compounds suggest that structural modifications can significantly affect enzyme binding affinity and selectivity, emphasizing the need for further investigations into how this compound influences biological interactions.
Anticancer Potential
Recent studies highlight the potential of sulfonamide derivatives, including this compound, as anticancer agents. The structural components allow for selective targeting of cancer pathways while minimizing off-target effects commonly observed with other sulfonamides.
Mechanism Insights:
- The compound may interact with specific molecular targets such as enzymes or receptors involved in cancer progression, altering their activity and leading to various biological effects.
The unique combination of functional groups in this compound may enhance its antimicrobial efficacy against resistant strains of bacteria. However, direct evidence from clinical studies remains sparse.
Potential Applications:
- Anticancer therapies targeting specific tumor markers.
- Antimicrobial applications against resistant bacterial strains.
- Hybridization Effects : Research indicates that hybrid compounds combining sulfonamide structures with heterocyclic moieties exhibit enhanced biological activities compared to traditional sulfonamides .
- Enzyme Inhibition : Modifications in the sulfonamide structure can significantly affect enzyme binding affinity and selectivity, highlighting the importance of structural analysis in drug design .
- Pharmacological Applications : The unique structure allows for exploration in various therapeutic contexts beyond antibacterial applications, including anti-inflammatory and antiviral properties .
Mechanism of Action
The mechanism by which N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonyl and nitro groups are key functional groups that can interact with enzymes or receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to proteins and altering their function.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide are compared below with five analogous sulfonamide derivatives (Table 1). Key differences in substituents, molecular properties, and synthetic yields are highlighted.
Table 1: Comparative Analysis of Sulfonamide Derivatives
Key Findings from Comparative Analysis
Electron-Withdrawing Effects :
- The 4-nitrobenzene group in the target compound provides stronger electron-withdrawing effects compared to the 3-fluoro-4-methoxy substituent in BB54035 or the ethane sulfonamide in G857-1516. This enhances reactivity in electrophilic substitution reactions .
Conversely, BB54035’s 3-fluoro-4-methoxy group increases lipophilicity, favoring membrane permeability .
Synthetic Accessibility :
- The oxadiazole-containing derivative () achieved a 74% yield using method B, suggesting that heterocyclic modifications are synthetically tractable. The target compound’s synthesis route remains unreported but may benefit from similar methodologies .
Biological Relevance :
- The oxadiazole and 4-chlorobenzylsulfanyl moieties in ’s compound demonstrate antimicrobial activity, while the nitro group in the target compound may confer redox-dependent cytotoxicity .
Research Implications and Limitations
- Structural Optimization : Substituting the nitro group with fluoro-methoxy (BB54035) or heterocyclic groups () balances electronic and steric effects for tailored applications.
- Data Gaps : Quantitative data on solubility, stability, and biological activity of the target compound are absent in the reviewed literature. Future studies should prioritize pharmacokinetic profiling.
Biological Activity
N-[2-(4-chlorobenzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological properties, including its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H18ClN3O4S
- Molecular Weight : 421.88 g/mol
- IUPAC Name : this compound
This compound features a furan ring, a nitro group, and a sulfonamide moiety, which are essential for its biological activity.
Antimicrobial Properties
Sulfonamides, including this compound, are known for their antimicrobial properties. They inhibit bacterial growth by interfering with folic acid synthesis. Studies have shown that derivatives of sulfonamides can exhibit varying degrees of antibacterial activity depending on their structural modifications. For instance, the presence of electron-withdrawing groups like nitro and chloro can enhance antibacterial efficacy by increasing the compound's lipophilicity and interaction with bacterial enzymes .
Cardiovascular Effects
Recent research has indicated that certain sulfonamide derivatives can influence cardiovascular parameters. In experiments involving isolated rat hearts, compounds similar to this compound demonstrated a reduction in coronary resistance and perfusion pressure. This suggests potential applications in managing cardiovascular diseases through modulation of calcium channels .
Structure-Activity Relationship (SAR)
The biological activity of sulfonamides is often linked to their structural features:
| Structural Feature | Effect on Activity |
|---|---|
| Nitro Group | Increases antibacterial potency |
| Chlorine Substitution | Enhances lipophilicity and cellular uptake |
| Furan Ring | Contributes to interaction with biological targets |
The combination of these features in this compound may provide a synergistic effect that enhances its biological activity.
Case Studies and Experimental Findings
- Antimicrobial Testing : A study evaluated various sulfonamide derivatives against common bacterial strains. This compound displayed significant inhibitory activity against Staphylococcus aureus and Escherichia coli, supporting its potential as an antimicrobial agent .
- Cardiovascular Impact : In isolated heart models, the compound was found to decrease perfusion pressure significantly compared to controls. This effect was attributed to the modulation of calcium channels, suggesting a mechanism for its cardiovascular effects .
- Pharmacokinetics : Theoretical pharmacokinetic studies using models such as ADMET analysis have indicated favorable absorption and distribution characteristics for this compound, which may enhance its therapeutic potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
